

Technical Guide: (+)-Quinpirole Hydrochloride Discovery & Synthesis

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Compound of Interest

Compound Name: (+)-Quinpirole hydrochloride

CAS No.: 73625-62-4

Cat. No.: B1680404

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Executive Summary & Stereochemical Definition

Quinpirole (Code: LY171555) is a selective dopamine D2/D3 receptor agonist originally developed by Eli Lilly as a simplified ergoline derivative. It is a cornerstone tool compound in neuropharmacology for studying dopaminergic signaling, schizophrenia models, and obsessive-compulsive behaviors.

Critical Stereochemical Distinction:

- (-)-Quinpirole (LY171555): The biologically active enantiomer with high affinity for D2/D3 receptors. Configuration: (4aR, 8aR).
- (+)-Quinpirole (LY181990): The inactive enantiomer (distomer), often used as a negative control in receptor binding and behavioral studies. Configuration: (4aS, 8aS).

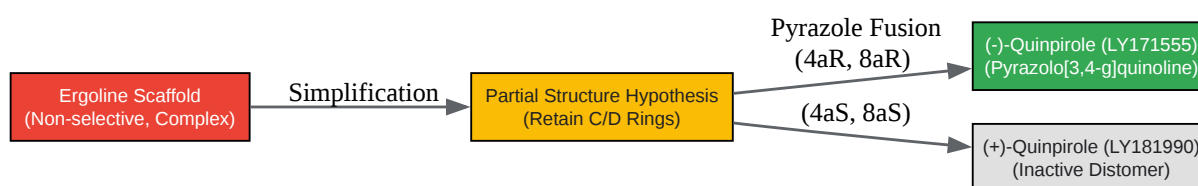
While the standard "Quinpirole" refers to the (-)-isomer, this guide addresses the specific request for the (+)-enantiomer, detailing the resolution process required to isolate it from the racemic mixture.

Historical Context & Structural Logic

The discovery of Quinpirole stemmed from the "ergoline partial structure" hypothesis. Researchers Bach and Kornfeld at Eli Lilly sought to strip the complex ergoline skeleton down to its essential pharmacophore to improve selectivity and bioavailability.

- Ergoline Scaffold: The rigid tetracyclic structure of ergot alkaloids (e.g., pergolide).
- Pyrazoloquinoline Innovation: By retaining the C and D rings of the ergoline system and replacing the indole moiety with a pyrazole ring, they created the trans-octahydropyrazolo[3,4-g]quinoline system. This modification maintained the critical distance between the basic nitrogen and the aromatic element required for D2 receptor binding.

Structural Visualization



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Figure 1: Evolution from the ergoline scaffold to the selective pyrazoloquinoline pharmacophore.

Chemical Identity

Property	Specification
IUPAC Name	(4aS,8aS)-5-propyl-4,4a,5,6,7,8,8a,9-octahydro-1H-pyrazolo[3,4-g]quinoline hydrochloride
CAS Number	85798-09-0 (Generic/Racemic: 80373-22-4)
Formula	C ₁₃ H ₂₁ N ₃ · HCl
Molecular Weight	255.79 g/mol
Chirality	(+)-Enantiomer (4aS, 8aS)
Solubility	Water (100 mM), DMSO (25 mM)

Synthesis & Resolution Protocol

The synthesis of (+)-Quinpirole relies on the construction of the racemic octahydroquinoline core followed by a critical optical resolution step. The method described below follows the classic Bach & Kornfeld route.

Phase 1: Construction of the Bicyclic Core

The synthesis begins with the formation of the decahydroquinoline ring system.

- Starting Material: 1-propyl-4-piperidinone.
- Annulation: Reaction with pyrrolidine to form the enamine, followed by Michael addition with acrylonitrile or methyl acrylate, and subsequent cyclization yields the 1-propyl-6-oxodecahydroquinoline intermediate.
- Isomerization: The ring junction is equilibrated to the thermodynamically stable trans-fused isomer.

Phase 2: Optical Resolution (The Critical Step)

To obtain the specific (+)-enantiomer (or the active (-)-enantiomer), the ketone intermediate must be resolved before the final pyrazole formation.

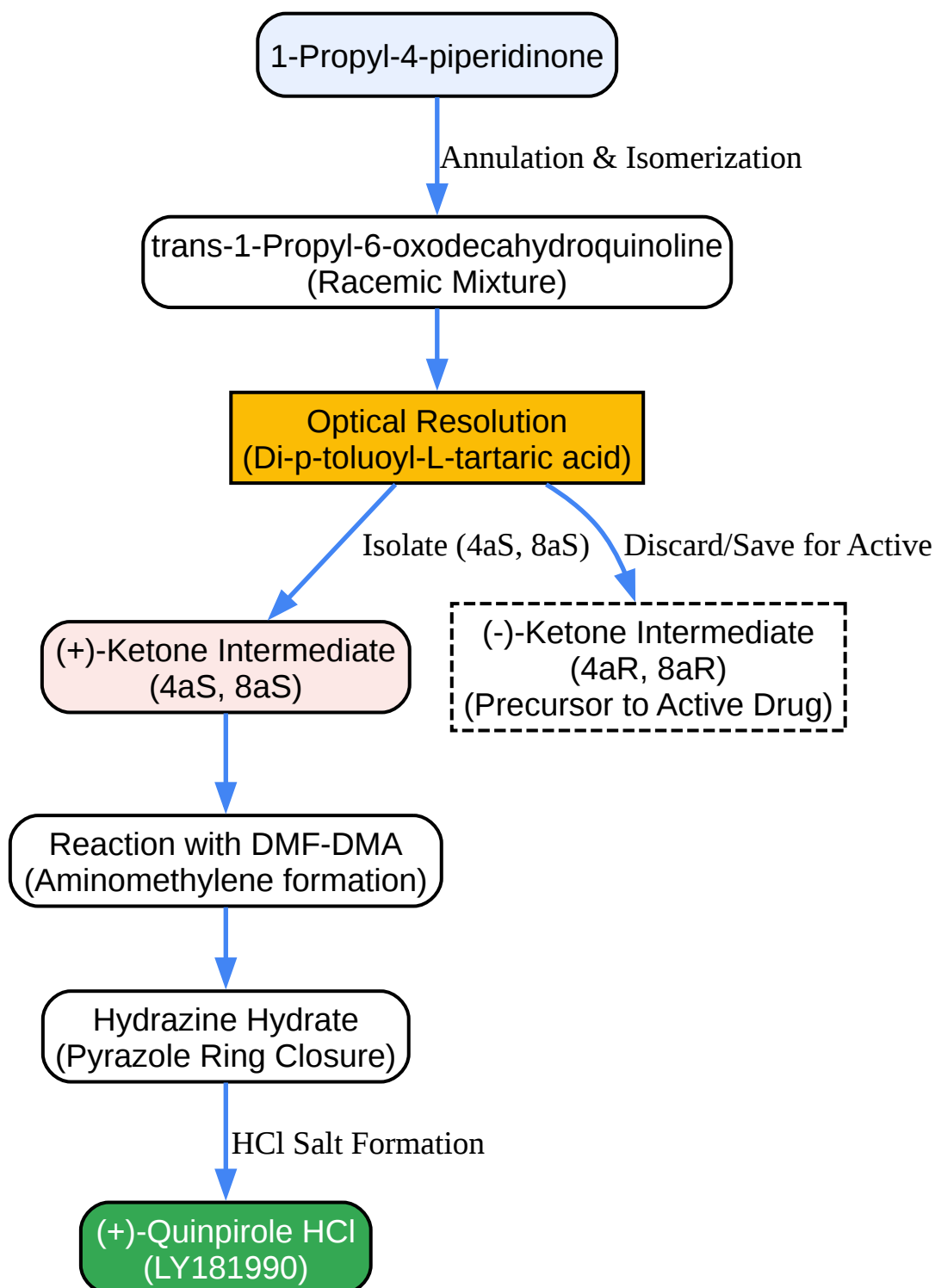
- Reagent: (-)-Di-p-toluoyl-L-tartaric acid (or (+)-tartaric acid derivatives depending on the desired isomer).
- Process:
 - Dissolve racemic trans-1-propyl-6-oxodecahydroquinoline in methanol/acetone.
 - Add the chiral acid to form diastereomeric salts.
 - Fractional Crystallization: The salt of the (4aR, 8aR) isomer (precursor to active Quinpirole) typically crystallizes differently from the (4aS, 8aS) isomer.
 - Isolation: Filter the crystals. For (+)-Quinpirole, you isolate the (4aS, 8aS) ketone from the mother liquor or the specific salt fraction.
 - Basification: Treat the resolved salt with NaOH to liberate the free chiral ketone: (+)-trans-1-propyl-6-oxodecahydroquinoline.

Phase 3: Pyrazole Ring Formation

Once the chiral ketone is isolated, the pyrazole ring is fused.

- Formylation: React the (+)-ketone with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene.
 - Mechanism: Formation of a dimethylaminomethylene group at the C7 position (alpha to the ketone).
- Cyclization: Treat the intermediate with hydrazine hydrate in ethanol.
 - Mechanism: Hydrazine attacks the enaminone, followed by cyclization and dehydration to form the pyrazole ring.
- Salt Formation: Dissolve the resulting free base in ethanol and add concentrated HCl to precipitate **(+)-Quinpirole hydrochloride**.

Synthetic Workflow Diagram



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Figure 2: Step-by-step synthetic pathway for isolating (+)-Quinpirole.

Pharmacological Implications

It is vital for researchers to verify the enantiomeric purity of their Quinpirole supply.

- Selectivity: The (-)-enantiomer is approximately 100-1000x more potent at D2 receptors than the (+)-enantiomer.
- Usage:
 - (-)-Quinpirole: Used to induce locomotor activity, yawning, and checking behaviors (OCD models).
 - (+)-Quinpirole: Used to demonstrate that observed effects are stereospecific and mediated by dopamine receptors rather than off-target physicochemical effects.

References

- Resolution and Absolute Configuration: Titus, R. D.; Kornfeld, E. C.; Jones, N. D.; Clemens, J. A.; Smalstig, E. B.; Fuller, R. W.; Hahn, R. A.; Hynes, M. D.; Mason, N. R.; Wong, D. T
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